Sodium Borodeuteride (NaBD₄): A Technical Guide to its Properties and Applications
Sodium Borodeuteride (NaBD₄): A Technical Guide to its Properties and Applications
Introduction: Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride, a widely utilized reducing agent in organic chemistry.[1] It serves as a convenient and effective source of deuteride ions (D⁻), making it an invaluable reagent for the specific incorporation of deuterium isotopes into organic molecules. This process of isotopic labeling is critical for a range of scientific applications, including the study of reaction mechanisms, metabolic pathway analysis in drug development, and as internal standards in mass spectrometry.[1][2] This guide provides an in-depth overview of the core properties, chemical reactivity, experimental applications, and safety considerations of sodium borodeuteride for researchers, scientists, and professionals in drug development.
Core Properties of Sodium Borodeuteride
Sodium borodeuteride is a white to off-white crystalline solid that is structurally analogous to sodium borohydride, with deuterium atoms replacing the protium atoms in the borohydride anion.[1][3] Its physical and chemical properties are summarized below.
Data Presentation: Physical, Chemical, and Isotopic Properties
The quantitative properties of sodium borodeuteride are compiled from various suppliers and databases. Commercially available reagents typically feature high isotopic enrichment and chemical purity.
Table 1: Physical and Chemical Properties of Sodium Borodeuteride
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | NaBD₄ (or BD₄Na) | [1][4] |
| Molecular Weight | ~41.86 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder or chunks | [1][3][7] |
| Melting Point | >300 °C (with decomposition) | [4][7] |
| Density | ~1.187 g/mL | [7] |
| Solubility | Soluble in liquid ammonia, amines, and pyridine. Reacts with water and protic solvents. |[3][4][8][9] |
Table 2: Isotopic and Purity Specifications for Sodium Borodeuteride
| Property | Specification | Citations |
|---|---|---|
| Isotopic Purity | Typically ≥98 atom % D | [1][7] |
| Chemical Purity | Typically ≥95% | [5][10] |
| Mass Shift | M+4 compared to the protium analog |[7] |
Chemical Reactivity and Applications
The primary utility of sodium borodeuteride stems from its function as a deuteride donor. It is a mild and selective reducing agent, valued for its ability to reduce specific functional groups while leaving others intact.[11]
Selective Reduction of Carbonyls: The most common application of NaBD₄ is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, with deuterium being incorporated at the carbonyl carbon.[12]
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Aldehydes are reduced to primary alcohols-d₂ (R-CD₂OH).
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Ketones are reduced to secondary alcohols-d₁ (R-CD(OH)-R').
This reaction is highly selective. Under standard conditions (e.g., in alcoholic solvents at room temperature), NaBD₄ does not reduce less reactive carbonyl functional groups such as esters, carboxylic acids, and amides.[12][13] This chemoselectivity allows for the precise modification of molecules containing multiple functional groups.
Advanced Synthetic Applications: Beyond simple carbonyl reduction, NaBD₄ is used in more complex synthetic strategies. For instance, in the presence of a palladium catalyst (Pd/C) and deuterated acetic acid (AcOD), it can generate deuterium gas (D₂) in situ. This mixture is effective for the deuteration of activated alkenes, converting them to dideuterated alkanes.[14][15]
Experimental Protocols
The following is a representative protocol for the deuteration of a ketone using sodium borodeuteride, based on standard laboratory procedures for analogous reductions with sodium borohydride.[5][7]
Representative Experiment: Deuteration of Cyclohexanone to form Cyclohexanol-d₂
Objective: To synthesize cyclohexanol-d,d (cyclohexanol with deuterium on the hydroxyl-bearing carbon and in the hydroxyl group) via the reduction of cyclohexanone using sodium borodeuteride, followed by a deuterated workup.
Materials and Reagents:
-
Cyclohexanone
-
Sodium borodeuteride (NaBD₄)
-
Methanol (CH₃OH)
-
Deuterium oxide (D₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) in methanol (5-10 mL per gram of ketone). Cool the flask in an ice bath to 0 °C with gentle stirring.[5]
-
Reagent Addition: Cautiously add sodium borodeuteride (0.25-0.5 equiv) to the cooled solution in small portions over 5-10 minutes. Note: The reaction can be vigorous.[3][5]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.[1][7]
-
Deuterated Workup: Cool the flask in an ice bath again and slowly add deuterium oxide (D₂O) to quench the reaction and hydrolyze the intermediate borate ester. This step incorporates a deuterium atom into the hydroxyl group.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude deuterated alcohol product.
-
Characterization: The final product, cyclohexanol-d₂, can be characterized by NMR and IR spectroscopy to confirm the incorporation of deuterium and the formation of the alcohol.[3]
Visualizations: Workflows and Mechanisms
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow, chemical selectivity, and an advanced reaction mechanism involving sodium borodeuteride.
Caption: Experimental Workflow for the Deuteration of a Ketone.
Caption: Reductive Selectivity of Sodium Borodeuteride.
Caption: Mechanism of In Situ Deuterium Generation for Alkene Reduction.
Safety Information
Sodium borodeuteride is a reactive chemical that requires careful handling in a controlled laboratory environment.
-
Reactivity with Water: It reacts with water, moisture, and protic solvents to release flammable hydrogen/deuterium gas, which can ignite spontaneously.[6][7] It should be stored in a dry, water-free area.[9]
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[6][7]
-
Corrosivity: It causes severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves (e.g., nitrile rubber), eye shields, and a dust mask, should be worn at all times when handling the solid.[7]
Conclusion
Sodium borodeuteride is a powerful and selective reagent for the introduction of deuterium into organic molecules. Its reliability in reducing aldehydes and ketones, coupled with its commercial availability at high isotopic purity, makes it a cornerstone of isotopic labeling for mechanistic studies and pharmaceutical development. Understanding its properties, reactivity, and handling requirements is essential for its safe and effective use in a research setting.
References
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- 12. webassign.net [webassign.net]
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